Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl-
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Overview
Description
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of pyrimidine derivatives typically involves the annulation of amidines with ketones under catalytic conditions. For instance, a common method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Annulation: The compound can undergo annulation reactions to form fused pyrimidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Compared to these compounds, pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Properties
CAS No. |
109397-74-2 |
---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)11-12-22(14-17-9-7-6-8-10-17)18-13-16(3)19-15-20-18/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
InChI Key |
KWNAOVXAOOUNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=NC(=C2)C |
Origin of Product |
United States |
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